Ethoxy-5-hydroxybenzonitrile Ethoxy-5-hydroxybenzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC14048839
InChI: InChI=1S/C9H9NO2/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5,11H,2H2,1H3
SMILES:
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

Ethoxy-5-hydroxybenzonitrile

CAS No.:

Cat. No.: VC14048839

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Ethoxy-5-hydroxybenzonitrile -

Specification

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name 2-ethoxy-5-hydroxybenzonitrile
Standard InChI InChI=1S/C9H9NO2/c1-2-12-9-4-3-8(11)5-7(9)6-10/h3-5,11H,2H2,1H3
Standard InChI Key OFBPPUWWTOVGCT-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=C(C=C1)O)C#N

Introduction

Structural Characteristics and Nomenclature

The core structure of ethoxy-hydroxybenzonitrile derivatives consists of a benzene ring substituted with three functional groups: a nitrile, an ethoxy group, and a hydroxyl group. The numbering of substituents depends on their relative positions. For example:

  • 3-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 330462-57-2) features bromine at position 3, ethoxy at position 5, and hydroxyl at position 4 .

  • 2-Bromo-5-ethoxy-4-hydroxybenzonitrile (CAS 832674-70-1) places bromine at position 2, ethoxy at position 5, and hydroxyl at position 4 .

Table 1: Comparative Structural Data for Brominated Analogues

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
3-Bromo-5-ethoxy-4-hydroxybenzonitrile330462-57-2C₉H₈BrNO₂258.07
2-Bromo-5-ethoxy-4-hydroxybenzonitrile832674-70-1C₉H₈BrNO₂242.07

Data derived from .

Synthesis and Reaction Mechanisms

The synthesis of substituted benzonitriles often involves halogenation, alkoxylation, and cyanidation steps. A patented method for synthesizing p-hydroxybenzonitrile (4-hydroxybenzonitrile) provides insights into analogous pathways :

  • Halogenation: Bromophenol derivatives (e.g., p-bromophenol) react with cuprous cyanide in polar aprotic solvents like dimethylformamide (DMF) at 150–250°C.

  • Alkoxylation: Ethoxy groups are introduced via nucleophilic substitution, typically using ethyl bromide or diazoethane.

  • Work-Up: Reaction mixtures are acidified, treated with ferric chloride to decompose intermediates, and extracted with organic solvents (e.g., ethyl ether).

For example, 3-bromo-5-ethoxy-4-hydroxybenzonitrile is synthesized by brominating 5-ethoxy-4-hydroxybenzonitrile, though detailed protocols are proprietary .

Physicochemical Properties

Key properties of ethoxy-hydroxybenzonitrile derivatives include:

  • Solubility: Hydroxy groups enhance solubility in polar solvents (e.g., water, ethanol), while ethoxy and nitrile groups contribute to lipophilicity .

  • Reactivity: The electron-withdrawing nitrile group directs electrophilic substitution to meta and para positions. Bromine atoms further modulate reactivity, enabling cross-coupling reactions .

  • Spectroscopic Signatures:

    • IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch), ~1250 cm⁻¹ (C–O–C stretch), and ~3300 cm⁻¹ (O–H stretch) .

    • NMR: Distinct aromatic proton signals between δ 6.5–7.5 ppm, with ethoxy methyl protons at δ 1.3–1.5 ppm .

Biological and Industrial Applications

Pharmaceutical Intermediates

Brominated ethoxy-hydroxybenzonitriles serve as precursors for bioactive molecules. For instance:

  • Phosphorylated derivatives exhibit insecticidal activity .

  • Trichloromethanesulfonate analogues function as fungicides .

Materials Science

The nitrile group’s electron-deficient nature makes these compounds suitable for:

  • Liquid crystal displays (LCDs) as alignment layers.

  • Metal-organic frameworks (MOFs) due to their ligand capability .

CompoundQuantityPrice (€)Supplier
3-Bromo-5-ethoxy-4-hydroxybenzonitrile1 g193.00Cymitquimica
2-Bromo-5-ethoxy-4-hydroxybenzonitrile5 g574.00Moldb

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